molecular formula C6H4BrI B1265593 1-Bromo-3-iodobenzene CAS No. 591-18-4

1-Bromo-3-iodobenzene

Cat. No. B1265593
CAS RN: 591-18-4
M. Wt: 282.9 g/mol
InChI Key: CTPUUDQIXKUAMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-3-iodobenzene and related compounds can involve various methodologies. For example, the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters at high temperatures leads to the formation of benzofurans, showcasing the reactivity and utility of halogenated benzenes in complex transformations (Lu, Wang, Zhang, & Ma, 2007). Another approach involves the Cu(I)-catalyzed reaction with 1,3-cyclohexanediones to selectively produce 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, demonstrating the compound's versatility in domino processes that involve both C-arylation and O-arylation steps (Aljaar, Malakar, Conrad, Strobel, Schleid, & Beifuss, 2012).

Molecular Structure Analysis

The molecular structure and conformation of halogenated benzenes, including those similar to 1-Bromo-3-iodobenzene, have been extensively studied. For instance, spectroscopic and crystallographic analyses have provided insights into their stable crystalline phases, molecular conformations, and vibrational spectra. Such analyses are crucial for understanding the chemical behavior and reactivity of these compounds (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Reactions and Properties

1-Bromo-3-iodobenzene undergoes various chemical reactions, highlighting its importance in synthetic organic chemistry. For example, reactions with copper metal vapors in the presence of substituted bromobenzenes lead to the formation of Cu(PMe3)3Br, showcasing its reactivity towards metal-mediated transformations (Negrel, Gony, Chanon, & Laı̈, 1993).

Scientific Research Applications

Synthesis of Benzofurans

A notable application of 1-Bromo-3-iodobenzene is in the synthesis of benzofurans. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes (a close variant of 1-Bromo-3-iodobenzene) with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation. Various substituents can be added to the benzofuran structure by altering the substituents on 1-bromo-2-iodobenzenes (Lu, Wang, Zhang, & Ma, 2007).

Thermochemistry Studies

1-Bromo-3-iodobenzene has been studied in the context of thermochemistry, particularly in vapor pressure, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the thermodynamic properties of halogen-substituted methylbenzenes, which include compounds like 1-bromo-3-iodobenzene (Verevkin et al., 2015).

Synthesis of Dibenzofurans

Another research area is the synthesis of dibenzofurans. The Cu(I)-catalyzed reaction of 1,2-dihalobenzenes, including 1-bromo-2-iodobenzenes, with 1,3-cyclohexanediones can selectively yield 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This is a regioselective domino process involving intermolecular and intramolecular Ullmann-type reactions (Aljaar et al., 2012).

Photodissociation Studies

1-Bromo-3-iodobenzene has been investigated in photodissociation studies. Such research is essential for understanding the behavior of halobenzenes under certain light conditions, which is relevant in fields like photochemistry and environmental science (Dietz, Duncan, Liverman, & Smalley, 1980).

Vapor Pressure Data Assessment

The compound has also been used in novel approaches for the representation and assessment of vapor pressure data. This is important for accurate measurement and prediction of vapor pressures, which has broad applications in material science and chemical engineering (Oonk, Linde, Huinink, & Blok, 1998).

Safety And Hazards

1-Bromo-3-iodobenzene causes skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-bromo-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrI/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPUUDQIXKUAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060447
Record name Benzene, 1-bromo-3-iodo-
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Molecular Weight

282.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodobenzene

CAS RN

591-18-4
Record name 1-Bromo-3-iodobenzene
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Record name 1-Bromo-3-iodobenzene
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Record name Benzene, 1-bromo-3-iodo-
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Record name Benzene, 1-bromo-3-iodo-
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Record name 1-bromo-3-iodobenzene
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Record name 1-Bromo-3-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
V Diemer, FR Leroux, F Colobert - 2011 - Wiley Online Library
… This key intermediate was synthesized by metalation of 1-bromo-3-iodobenzene under in situ trapping conditions with chlorotrimethylsilane followed by bromo-desilylation. 1,2-Dibromo-…
G Reynard, E Wimmer, J Richelet, JM Fourquez… - Journal of Flow …, 2023 - Springer
… Successful telescoping with a Suzuki coupling has also been performed, converting 1-bromo-3-iodobenzene to 3-bromo-1,1′-biphenyl on a gram-scale in a good yield. …
Number of citations: 1 link.springer.com
C Ruzié, J Karpinska, AR Kennedy… - The Journal of Organic …, 2013 - ACS Publications
… Starting from commercially available 1-bromo-3-iodobenzene (5), the selective thiomethylation at the 2-position, via a lithiation with lithium diisopropylamide, (17) followed by a reaction …
Number of citations: 32 pubs.acs.org
S Luliński, J Serwatowski - The Journal of Organic Chemistry, 2003 - ACS Publications
… 1-Bromo-3-chlorobenzene 20 and 1-bromo-3-iodobenzene were converted exclusively into expected monosilylated products, which were found to be resistant against further …
Number of citations: 62 pubs.acs.org
KK Thoen, HI Kenttämaa - Journal of the American Chemical …, 1997 - ACS Publications
… These four ions were generated from 1-bromo-3-iodobenzene (Scheme 2), iodobenzene (Scheme 3), 1-chloro-3,4-diiodobenzene, 10 and 1-chloro-2,5-dibromobenzene, respectively, …
Number of citations: 46 pubs.acs.org
HA Mayes, EE Turner - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… On the other hand, he stated that 1 -bromo-3-iodobenzene on nitration gave two mononitro-derivatives, one of which (no mp given) he thought might be the 2-nitrocompound. The …
Number of citations: 3 pubs.rsc.org
R Kani, T Inuzuka, Y Kubota… - European Journal of …, 2020 - Wiley Online Library
… On the contrary, the reactions of 1-bromo-3-iodobenzene (1l) and ethyl 4-iodobenzoate (1m) afforded lower yields (36 % and 40 %) of the alcohols 4l and 4m, respectively. Therefore, …
KK Thoen, J Pérez, JJ Ferra… - Journal of the American …, 1998 - ACS Publications
… (a) Electron ionization of 1-bromo-3-iodobenzene was followed by (b) reaction for 2 s of the radical cation of 1-bromo-3-iodobenzene (m/z 282 and 284) with 3-fluoropyridine (MW 97). …
Number of citations: 20 pubs.acs.org
K Korvorapun, J Struwe, R Kuniyil… - Angewandte Chemie …, 2020 - Wiley Online Library
… The unique potential of the direct photoredox arylation was mirrored by the improved chemo-selectivities in the reactions with 4-iodophenyl triflate (2 e′) or 1-bromo-3-iodobenzene (2 f…
Number of citations: 54 onlinelibrary.wiley.com
T Kesharwani, C Kornman, A Tonnaer, A Hayes, S Kim… - Tetrahedron, 2018 - Elsevier
… A solution of 1-bromo-3-iodobenzene (2.56 mL, 10.0 mmol) in anhydrous THF (20 mL) was cooled to −78 C using acetone-dry ice bath. To this solution LDA (20 mL, 1.5 M in THF, 30.0 …
Number of citations: 17 www.sciencedirect.com

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